2-(1,1-Difluoroethyl)naphthalene
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Overview
Description
2-(1,1-Difluoroethyl)naphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a difluoroethyl group attached to the naphthalene ring. This compound is of interest in various fields, including medical, environmental, and industrial research, due to its unique chemical structure and biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as naphthalene and its derivatives, have been studied extensively and are known to interact with various enzymes and receptors in biological systems .
Biochemical Pathways
For instance, the metabolism of the α,α-difluoroethyl thioether motif, a structure similar to 2-(1,1-Difluoroethyl)naphthalene, has been studied. The sulfur of the thioether is rapidly converted to the corresponding sulfoxide, and then more slowly to the sulfone .
Result of Action
Similar compounds have been shown to have various effects, such as the induction of enzyme activity or the alteration of membrane properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other organic compounds, pH, temperature, and the specific biological system in which it is present can all affect its action .
Biochemical Analysis
Biochemical Properties
2-(1,1-Difluoroethyl)naphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of a metabolite through oxidative reactions . Additionally, this compound can interact with other biomolecules such as glutathione, which plays a role in detoxification processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation of genes involved in oxidative stress response and the downregulation of genes associated with cell proliferation . These changes in gene expression can result in altered cellular functions, including changes in cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)naphthalene typically involves the introduction of the difluoroethyl group to the naphthalene ring. One common method is the difluoromethylation process, which involves the formation of a carbon-fluorine bond. This can be achieved using difluoromethylation reagents under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The naphthalene ring can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of this compound .
Scientific Research Applications
2-(1,1-Difluoroethyl)naphthalene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (1,1-Difluoroethyl)(naphthalene-2-yl)sulfane
- 1-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)ethylidene)adamantane
- 1-(4-Methoxyphenyl)-2-methylene-adamantane
Uniqueness
2-(1,1-Difluoroethyl)naphthalene is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it different from other naphthalene derivatives and similar compounds, providing unique opportunities for research and application .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2/c1-12(13,14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXONBWDKWZKXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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